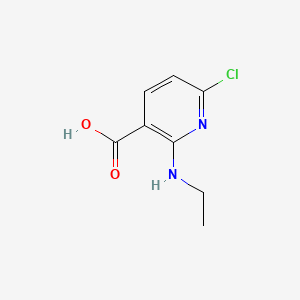

6-氯-2-乙胺基烟酸

货号:

B569055

CAS 编号:

1092523-21-1

分子量:

200.622

InChI 键:

SAGPWEDGPJWJDT-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

概述

描述

6-Chloro-2-ethylaminonicotinic Acid is an intermediate in the synthesis of SAR131675 (S139510), a potent and selective VEGFR-3 inhibitor . It has a molecular weight of 200.62 and a molecular formula of C8H9ClN2O2 .

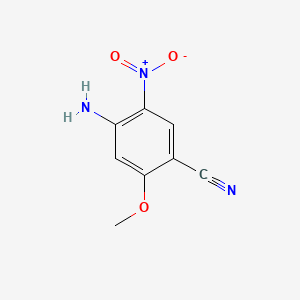

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-ethylaminonicotinic Acid includes a chlorine atom, two nitrogen atoms, two oxygen atoms, eight carbon atoms, and nine hydrogen atoms . The canonical SMILES representation is CCNC1=C(C=CC(=N1)Cl)C(=O)O .Physical and Chemical Properties Analysis

6-Chloro-2-ethylaminonicotinic Acid is a green solid . It has a molecular weight of 200.62 and a molecular formula of C8H9ClN2O2 . Its solubility is noted in acetone and ethyl acetate .科学研究应用

抗氧化剂和营养保健品特性

- 绿原酸在代谢综合征中的作用:绿原酸是一种酚类化合物,具有抗氧化、抗炎、降血脂、抗糖尿病和降血压的特性,有益于治疗代谢综合征及其相关疾病。它的应用范围从用于疾病预防的营养保健品到用于保鲜的食品添加剂,展示了该化合物在健康促进和食品工业应用中的双重用途。这表明如果具有相似的特性,6-氯-2-乙胺基烟酸在改善代谢健康和食品保鲜方面具有潜力 (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017)。

抗氧化能力反应途径

- ABTS/PP 脱色测定法:基于 ABTS 自由基阳离子的测定法用于评估抗氧化能力,涉及复杂的反应途径。了解这些途径对于评估抗氧化剂的有效性至关重要,这可能与研究 6-氯-2-乙胺基烟酸的抗氧化特性及其在食品科学和药理学中的影响有关 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

药理学综述

- 绿原酸的药理学综述:绿原酸 (CGA) 具有重要的治疗作用,例如抗氧化、抗菌、保肝和神经保护活性等。这篇综述表明 CGA 在治疗各种疾病(包括心血管疾病和糖尿病)方面具有潜力,为 6-氯-2-乙胺基烟酸在类似药理学应用中的研究指明了方向 (Naveed 等,2018)。

作用机制

属性

IUPAC Name |

6-chloro-2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGPWEDGPJWJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml (3.45 mol) of a 70% solution of ethylamine in water is heated at 50° C. for 10 hours. The excess amine is then evaporated under reduced pressure, then a 10% aqueous solution of acetic acid is added until the product is precipitated. The beige solid is filtered, rinsed with cold water and stove-dried. 10.5 g of the expected product is obtained. Yield=62%. Melting point: 158-160° C. MH+: 201.1 (Tr: 7.7 min, condition 1).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Name

FC1=CC(F)=NN(F)N1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods IV

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a 70% solution of ethylamine in water is stirred at ambient temperature for 72 hours. The excess amine is then evaporated under reduced pressure and then a 10% aqueous acetic acid solution is added until the product precipitates. The beige solid is filtered off, rinsed with cold water and dried in an oven. 10.5 g of the expected product are obtained. Melting point: 158-160° C. Yield=62%.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a solution of ethylamine (70% in water) was stirred at ambient temperature for 72 hours. The excess amine was then evaporated off under reduced pressure, and an aqueous solution of acetic acid at 10% was added until the product precipitates. The beige solid was spin-filter-dried, rinsed with cold water and dried in an oven. 10.5 g of the expected product were obtained.

[Compound]

Name

solution

Quantity

180 mL

Type

solvent

Reaction Step One

Name

Yield

62%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

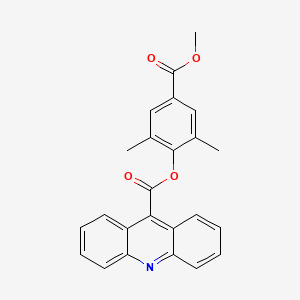

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)